1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Description
Molecular Formula: C₁₃H₁₄O₃ Average Molecular Weight: 218.252 g/mol Structure: The compound features a 2,3-dihydrobenzofuran core substituted with hydroxyl groups at positions 3 and 6, a prop-1-en-2-yl group at position 2, and an ethanone moiety at position 5 (Figure 1) . Stereochemical considerations are critical, as the (R)-configuration is noted in one synonym .
Classification: Classified under acetophenones due to the acetyl group attached to an aromatic system .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(3,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3 |
InChI Key |
KISFKKYLFKRYME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C(C2=CC(=C(C=C2O1)O)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dihydrofuran and hydrazone intermediates, which are reacted under acidic conditions to form the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Scavenging Free Radicals: Acting as an antioxidant to neutralize harmful free radicals
Comparison with Similar Compounds
Substituted Dihydrobenzofuran Derivatives
Key Observations :
- The target compound’s hydroxyl groups confer higher aqueous solubility compared to non-hydroxylated analogs like and .
- The propenyl group in the target compound offers sites for electrophilic addition, absent in methyl- or propanone-substituted analogs.
Hydroxyacetophenone Derivatives
Key Observations :
- The target compound’s dihydroxy groups on a benzofuran system differ from the polyphenolic acetophenones , which may exhibit stronger antioxidant activity.
- Benzofuran-based analogs (e.g., target compound) are structurally rigid compared to flexible phenyl-based systems, influencing binding to biological targets .
Biological Activity
1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H14O3
- IUPAC Name : 1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone
This compound features a benzofuran core with multiple hydroxyl groups that may contribute to its biological activity.
Antioxidant Activity
Research has indicated that compounds similar to 1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies suggest that it may induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of 1-(3,6-Dihydroxy...) on human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The results showed a significant reduction in cell viability at concentrations above 30 µM after 48 hours of treatment.
Table 2: Cytotoxicity Results
Anti-inflammatory Effects
Inflammation plays a pivotal role in various chronic diseases. The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which are crucial in regulating immune responses.
The biological activities of 1-(3,6-Dihydroxy...) can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups contribute to electron donation, scavenging free radicals and reducing oxidative stress.
- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and activation of caspases.
- Anti-inflammatory Mechanism : Modulation of inflammatory pathways by inhibiting the expression of key cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
